N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 4-acetylphenyl group at the N-position and a 4-chlorophenylmethyl substituent at the 1-position of the pyridine ring.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNYDHSKLUJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The synthesis begins with the acetylation of 4-aminophenyl using acetic anhydride to form N-(4-acetylphenyl)amine.
Introduction of the Chlorophenylmethyl Group: The next step involves the reaction of N-(4-acetylphenyl)amine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenylmethyl group.
Cyclization and Formation of the Dihydropyridine Ring: The final step involves the cyclization of the intermediate with ethyl acetoacetate under acidic conditions to form the dihydropyridine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Target Compound : The 4-chlorophenylmethyl group introduces moderate electronegativity and steric bulk at the 1-position, while the 4-acetylphenyl group provides a polar, hydrogen-bond-accepting moiety.
- Compound 6d () : Features a 4-nitrophenyl group at the 5-position and a 4-nitrostyryl group at the N-position. Nitro groups enhance electron-withdrawing effects, increasing reactivity in cyclization reactions (e.g., thermal dimerization) compared to the acetyl and chloro groups in the target compound .
- Compound : The 2-chloro-6-fluorobenzyl substituent introduces ortho-chloro and para-fluoro groups, creating a more electronegative and sterically hindered environment than the target compound’s 4-chlorophenylmethyl group. Fluorine’s high electronegativity may improve metabolic stability and lipophilicity .
Molecular Weight and Formula Comparison
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is C18H16ClN2O3. The structural characteristics include:
| Feature | Description |
|---|---|
| Core Structure | Dihydropyridine ring |
| Functional Groups | Acetyl and chlorophenyl groups |
| Molecular Weight | 348.79 g/mol |
While the specific mechanism of action for this compound remains largely unexplored, similar compounds in the dihydropyridine class are known to modulate calcium channels. This mechanism suggests potential cardiovascular effects, including vasodilation and antihypertensive properties. The presence of the carboxamide group may also enhance interactions with biological targets, influencing pharmacodynamics.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity: Some dihydropyridine derivatives have shown effectiveness against bacterial strains, indicating potential applications in treating infections.
- Anticancer Effects: Related compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may have similar properties.
- Neuroprotective Effects: Certain derivatives are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
A review of literature reveals several relevant studies:
- Anticancer Activity: A study on related dihydropyridine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer. For instance, compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer types .
- Antimicrobial Potential: Research has indicated that certain dihydropyridine compounds possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, supporting their use in infection management .
- Calcium Channel Modulation: Studies on the mechanism of action for similar compounds suggest they act as calcium channel blockers, which can lead to therapeutic effects in cardiovascular diseases.
Comparative Analysis Table
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Dihydropyridine A | Anticancer | 6.2 | Colon Cancer HCT-116 |
| Dihydropyridine B | Antimicrobial | 43.4 | Staphylococcus aureus |
| Dihydropyridine C | Neuroprotective | Not specified | Neuronal cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
